molecular formula C18H34O4 B025933 Diethyl tetradecanedioate CAS No. 19812-63-6

Diethyl tetradecanedioate

Cat. No. B025933
CAS RN: 19812-63-6
M. Wt: 314.5 g/mol
InChI Key: XXYWYFSQJPFXBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to diethyl tetradecanedioate often involves nucleophilic substitution reactions, as demonstrated in the preparation of tetrakis(alkylthio)terephthalic acids through the reaction of diethyl tetrachloroterephthalates (Kricheldorf & Domschke, 1994). This method could potentially be adapted for the synthesis of diethyl tetradecanedioate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as tetrakis(2,6-diethylphenyl)digermene, has been characterized by significant bond lengths and angles, providing insights into the spatial arrangement and bonding interactions within the molecule (Snow et al., 1984). These structural analyses are crucial for understanding the reactivity and properties of diethyl tetradecanedioate.

Chemical Reactions and Properties

Diethyl tetradecanedioate's reactivity can be inferred from studies on similar compounds, such as the carbonylation of diethylamine with carbon dioxide catalyzed by PdCl2(MeCN)2, leading to the selective synthesis of different organic compounds (Morimoto et al., 1986). This suggests that diethyl tetradecanedioate could undergo various chemical transformations under suitable catalytic conditions, leading to a wide range of products.

Physical Properties Analysis

The physical properties of diethyl tetradecanedioate can be deduced from related compounds, which show different kinds of layer structures with H-bonded sheets and partially ordered paraffin domains, exhibiting reversible melting and crystallization behaviors (Kricheldorf & Domschke, 1994). Such properties are significant for applications in materials science, where thermal stability and solubility are critical factors.

Chemical Properties Analysis

The chemical properties of diethyl tetradecanedioate, such as its binding and complexation abilities, can be understood through studies on similar compounds. For instance, tetra(diethyl)amide-p-tert-butyl-thiacalix[4]arene has shown specific binding properties towards metal ions, indicating potential applications in ion sensing and extraction (Bouhroum et al., 2005). Such insights can guide the exploration of diethyl tetradecanedioate's chemical properties and its interactions with various chemical species.

Scientific Research Applications

  • Controlled Drug Release : A study by Mochizuki, Niikawa, Omura, and Yamashita (2008) found that diethyl tartrate significantly enhances the release of argatroban from PLA films, likely due to increased water uptake and the formation of open pores on the surface (Mochizuki et al., 2008).

  • Selective Metal Ion Extraction : Bouhroum, Arnaud-Neu, Asfari, and Vicens (2005) discovered that tetra(diethyl)amide-p-tert-butylthiacalix[4]arene selectively extracts and complexes with Pb2+ among heavy and transition metal ions, but is less efficient for alkali and alkaline earth metals (Bouhroum et al., 2005).

  • Impact on Plant Signaling : Pavlovič et al. (2019) reported that diethyl ether anaesthesia impairs the Venus flytrap's ability to sense prey or herbivore attacks by inhibiting action potentials and the jasmonate signaling pathway (Pavlovič et al., 2019).

  • Chemical Synthesis Applications : Iorga, Eymery, and Savignac (1998) presented an efficient synthesis of tetraethyl fluoromethylenediphosphonate and its derivatives from diethyl dibromofluoromethylphosphonate (Iorga et al., 1998).

  • Toxicology and Environmental Impact : Studies have also shown the potential environmental and health risks associated with diethyl phthalate, such as endocrine disruption and metabolic changes in fish (Barse et al., 2007), and its toxicity to the freshwater fish Cirrhina mrigala (Ghorpade et al., 2002). Additionally, EDTA and DTPA, related compounds, are not biodegradable under aerobic conditions, posing challenges for effluent treatment (Hinck et al., 1997) (Barse et al., 2007); (Ghorpade et al., 2002); (Hinck et al., 1997).

Safety And Hazards

The safety data sheet for Diethyl tetradecanedioate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

diethyl tetradecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYWYFSQJPFXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173533
Record name Diethyl tetradecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl tetradecanedioate

CAS RN

19812-63-6
Record name 1,14-Diethyl tetradecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19812-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl tetradecanedioate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl tetradecanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl tetradecanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Böhme, J Lindau, U Rötz, F Hoffmann… - Die …, 1992 - Wiley Online Library
… 1 ,wDiols(w = 13,14): In a first step diethyl tridecanedioate and diethyl tetradecanedioate were … The crude diethyl tetradecanedioate (yield: 92%) was used without further purification. …
Number of citations: 14 onlinelibrary.wiley.com
B Lundgren, K Andersson, JW DePierre - Biochemical pharmacology, 1992 - Elsevier
… However, the protein content of the mitochondrial fraction was significantly increased (about 2-fold) by decandioc acid and diethyltetradecanedioate. No changes were observed in the …
Number of citations: 12 www.sciencedirect.com
AGM BARRETT - Reduction: Selectivity, Strategy & Efficiency in …, 1992 - books.google.com
Carboxylic acids may be reduced to produce primary alcohols by hydrogenation over heterogeneous catalysts at elevated temperatures and pressures. Copper chromite, barium oxide …
Number of citations: 0 books.google.com
K Ishihara, M Kubota, H Kurihara… - The Journal of Organic …, 1996 - ACS Publications
… 14-Hydroxytetradecanoic acid (n = 13) was prepared by selective hydrolysis of diethyl tetradecanedioate to monocarboxylic acid, subsequent reduction to the primary alcohol, and …
Number of citations: 542 pubs.acs.org
A Ashok, LJ Kennedy, JJ Vijaya - Journal of Alloys and Compounds, 2019 - Elsevier
Pure and manganese doped zinc ferrite nanoparticles were prepared via sonication assisted microwave irradiation method and it's employed for biodiesel production from used cooking …
Number of citations: 48 www.sciencedirect.com
A Natrajan, JD Ferrara, JD Hays, M Khot… - The Journal of …, 1990 - ACS Publications
… Theaddition funnel was charged with a solution of 1,14-diethyl tetradecanedioate (5.5 g, 0.0175 mol) and TMSC1 (55.5 mL, 0.438 mol) in 100 mL of dry toluene. Sodium (1.6 g, 0.07 mol…
Number of citations: 8 pubs.acs.org
H Hauptmann, WF Walter - Chemical Reviews, 1962 - ACS Publications
Bougault, Cattelain and Chabrier (83, 84) observed in 1939 that in the presence of Raney nickel aliphatic organic sulfur compounds under very mild conditions loose their sulfur which …
Number of citations: 179 pubs.acs.org
FH Owens - 1958 - search.proquest.com
… Diethyl tetradecanedioate was obtained in a 1*6% yield from diethyl sebacate by reduction to the glycol, conversion of the glycol to the dibromlde, treatment of the dibromlde with …
Number of citations: 0 search.proquest.com
Y Kano, R Minami, H Takahashi - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
The dipole relaxation mechanism of carboxylic esters has been studied through the dielectric measurements of seventeen aliphatic esters in cyclohexane solution at 25 C. The dielectric …
Number of citations: 4 www.journal.csj.jp
R Mungur, ADM Glass… - … of Biomedicine and …, 2005 - downloads.hindawi.com
With about 200 000 phytochemicals in existence, identifying those of biomedical significance is a mammoth task. In the postgenomic era, relating metabolite fingerprints, abundances, …
Number of citations: 128 downloads.hindawi.com

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